![molecular formula C17H29N3O4 B13194957 tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate](/img/structure/B13194957.png)
tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate typically involves multiple steps One common approach is to start with the preparation of the oxadiazole ring, followed by its attachment to a cyclohexyl moietyReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as crystallization and chromatography are employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it valuable in understanding biological processes at the molecular level .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Wirkmechanismus
The mechanism of action of tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, modulating their activity. The carbamate group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various cellular pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Uniqueness
tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.
Eigenschaften
Molekularformel |
C17H29N3O4 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
tert-butyl N-[4-hydroxy-4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C17H29N3O4/c1-11(2)14-19-13(24-20-14)10-17(22)8-6-12(7-9-17)18-15(21)23-16(3,4)5/h11-12,22H,6-10H2,1-5H3,(H,18,21) |
InChI-Schlüssel |
BBUXRQLNDDNULX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NOC(=N1)CC2(CCC(CC2)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



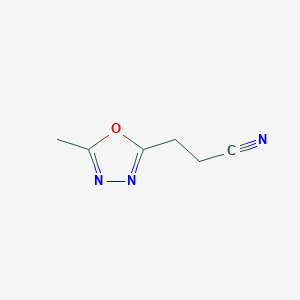
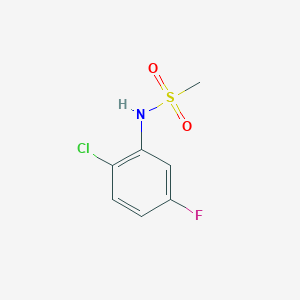
![2-[4-(6-Aminopyridin-3-yl)phenyl]acetonitrile](/img/structure/B13194898.png)

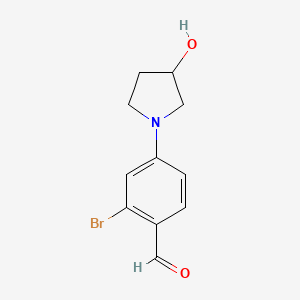
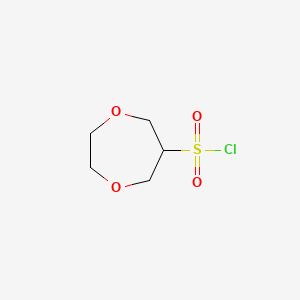
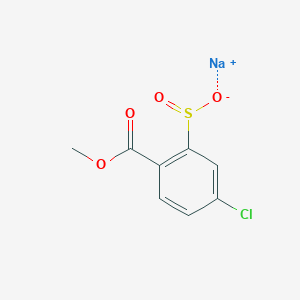
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one](/img/structure/B13194913.png)
![2-([(4-Methylphenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B13194921.png)
![1-[1-(Aminomethyl)cyclopropyl]cyclopentan-1-ol](/img/structure/B13194929.png)
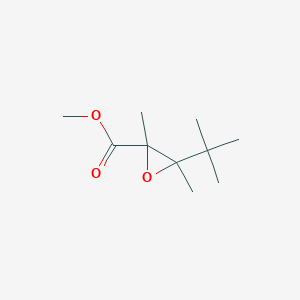
![3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194939.png)
![1-[(Benzyloxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194949.png)
